![molecular formula C12H13FN2O3 B2354456 4-[2-Fluoro-4-(2-nitroethenyl)phényl]morpholine CAS No. 1807885-12-6](/img/structure/B2354456.png)

4-[2-Fluoro-4-(2-nitroethenyl)phényl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

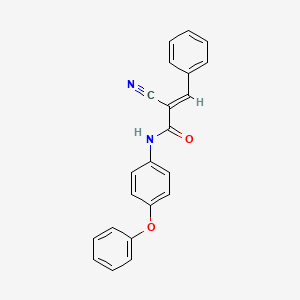

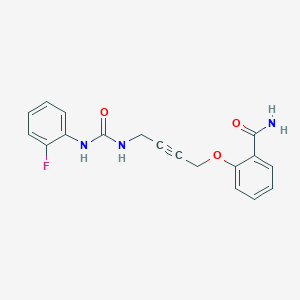

“4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine” is a chemical compound with the molecular formula C10H11FN2O3 . It has an average mass of 226.204 Da and a monoisotopic mass of 226.075363 Da . This compound is a reactant in the synthesis of 5-substituted oxazolidinone derivatives with high antimicrobial activity .

Synthesis Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+ .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.25 . It is a powder at room temperature .Mécanisme D'action

The mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves the generation of reactive oxygen species (ROS) in cells and tissues. These ROS can then induce oxidative stress, leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical and Physiological Effects:

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to generate ROS and induce apoptosis in cancer cells, this compound has been shown to modulate the activity of certain enzymes involved in cellular metabolism and signaling pathways. It has also been shown to exhibit anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine in lab experiments is its high sensitivity and selectivity towards ROS. This makes it a valuable tool for studying oxidative stress in cells and tissues. Additionally, this compound has been shown to exhibit low toxicity and high stability, making it suitable for long-term experiments.

One of the limitations of using 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine in lab experiments is its relatively high cost and the complexity of its synthesis. Additionally, its potential for off-target effects and non-specific binding can complicate data interpretation.

Orientations Futures

There are several future directions for the study of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine. One area of research is the development of new synthetic methods to improve the yield and purity of the final product. Another area of research is the optimization of its use as a fluorescent probe for the detection of ROS in cells and tissues.

Additionally, further studies are needed to elucidate the mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine and its potential applications in cancer therapy. This includes the identification of specific targets and signaling pathways involved in its anticancer effects.

Conclusion:

In conclusion, 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a valuable tool for studying oxidative stress and cancer therapy. Its high sensitivity and selectivity towards ROS make it a valuable tool for studying cellular metabolism and signaling pathways. However, further studies are needed to fully elucidate its mechanism of action and potential applications in scientific research.

Méthodes De Synthèse

The synthesis of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves the reaction of 2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde with morpholine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium hydride and 2-fluoro-4-(bromomethyl)benzonitrile to yield 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine. This synthesis method has been optimized to yield high purity and yield of the final product.

Applications De Recherche Scientifique

Industrie pharmaceutique

“4-[2-Fluoro-4-(2-nitroethenyl)phényl]morpholine” est un intermédiaire clé dans la synthèse de la Linezolide . La Linezolide est un principe actif pharmaceutique très efficace utilisé contre une large classe d'agents pathogènes Gram-positifs .

Technologie des microréacteurs

La production continue de “this compound” a été étudiée dans des dispositifs microfluidiques . Cette approche permet d'optimiser les conditions du processus et de le mettre à l'échelle jusqu'aux millidispositifs .

Génie chimique et traitement

La synthèse de “this compound” implique huit réactions consécutives, dont l'une dure environ 11 heures . La recherche dans ce domaine se concentre sur l'optimisation de ces réactions afin d'accroître l'efficacité et le rendement .

Dynamique des fluides numérique (CFD)

La production de “this compound” dans des micro- et milliréacteurs a été évaluée à l'aide de la CFD . Cela permet d'optimiser les conditions de fonctionnement telles que la température, le rapport molaire des réactifs et le temps de séjour .

Recherche antimicrobienne

“this compound” est utilisé dans la synthèse de dérivés d'oxazolidinone 5-substitués, qui présentent une activité antimicrobienne élevée .

Approvisionnement chimique

“this compound” est disponible dans le commerce auprès de fournisseurs de produits chimiques, ce qui indique sa demande dans diverses applications de recherche et industrielles .

Propriétés

IUPAC Name |

4-[2-fluoro-4-[(E)-2-nitroethenyl]phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESJIJTXIRIBKU-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)